6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
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Overview
Description
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Scientific Research Applications
Antimicrobial Activity of Pyrimidine Derivatives
The compound 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is part of a broader class of pyrimidine derivatives, which are known for their versatile applications in medicine, including antimicrobial properties. Rathod and Solanki (2018) synthesized a series of pyrimidine derivatives, highlighting their antimicrobial activity. These compounds were characterized through various spectroscopic techniques, demonstrating the potential of pyrimidine derivatives in medicinal applications, including as antimicrobial agents (Rathod & Solanki, 2018).
Inhibition of Met Kinase Superfamily
Derivatives similar to the compound have been studied for their inhibitory activity against the Met kinase superfamily. Schroeder et al. (2009) discovered a potent and selective inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This research indicates the potential application of such compounds in cancer treatment (Schroeder et al., 2009).
NK-1 Antagonist Activity
Compounds structurally related to 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide have been used in the synthesis of NK-1 antagonists. Jungheim et al. (2006) used regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, showcasing the diverse therapeutic applications of these compounds (Jungheim et al., 2006).
properties
CAS RN |
1005095-04-4 |
---|---|
Product Name |
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide |
Molecular Formula |
C27H27N3O |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
10-phenyl-N-(pyridin-3-ylmethyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C27H27N3O/c31-27(29-16-17-5-4-12-28-15-17)21-10-11-23-22(14-21)24-19-8-9-20(13-19)25(24)26(30-23)18-6-2-1-3-7-18/h1-7,10-12,14-15,19-20,24-26,30H,8-9,13,16H2,(H,29,31) |
InChI Key |
HSJXOMZEPTVVQC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
synonyms |
5,6(s),6a(r),7(r),8,9,10(s),10a(s)-Octahydro-6-phenyl-N-(3-pyridinylmethyl)-7,10-methanophenanthridine-2-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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